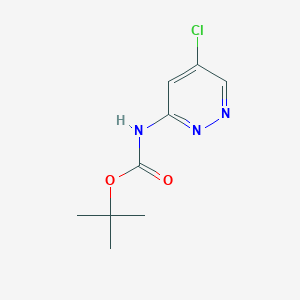

tert-butyl N-(5-chloropyridazin-3-yl)carbamate

Description

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate is a carbamate derivative featuring a pyridazine ring substituted with a chlorine atom at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the 3-position. This compound is structurally significant in medicinal and synthetic chemistry due to the pyridazine core, which is a common pharmacophore in bioactive molecules, and the Boc group, which enhances solubility and stability during synthetic processes . The chlorine substituent contributes to lipophilicity (higher LogP compared to polar analogues) and electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

tert-butyl N-(5-chloropyridazin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWILSAXFYDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection Under Solvent-Free Conditions

Solvent-free methodologies prioritize green chemistry principles. A representative procedure involves mixing 5-chloropyridazin-3-amine (1 mmol) with Boc₂O (1 mmol) and Fe(OTf)₃ (1 mol%) at 20°C. The reaction completes within 5 minutes, yielding 99% product after extraction with ethyl acetate. This approach eliminates solvent waste and simplifies purification, as the crude product requires only filtration and washing.

Key Advantages :

Base-Mediated Reactions in Polar Solvents

In THF or acetonitrile, the addition of potassium carbonate (2.02 mmol) to the amine and Boc₂O facilitates carbamate formation at 0°C. After 2 hours, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with citric acid and brine, followed by concentration to isolate the product in 88% yield. This method is preferred for scalability, though it demands rigorous pH control to prevent Boc group cleavage.

Reaction Conditions :

Ionic Liquid-Catalyzed Synthesis

The ionic liquid [TPA][Pro] serves as both catalyst and reaction medium. Combining 5-chloropyridazin-3-amine (1 mmol) and Boc₂O (1.2 mmol) in [TPA][Pro] (1 mL) at room temperature for 13 minutes affords the carbamate in 99% yield. Post-reaction, water is added to precipitate the product, which is extracted into ethyl acetate. The ionic liquid is recovered by evaporating the aqueous phase and reused.

Comparative Analysis of Methodologies

| Method | Catalyst/Base | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Solvent-Free | Fe(OTf)₃ | None | 5 min | 99% | >95% |

| Ionic Liquid | [TPA][Pro] | Ionic Liquid | 13 min | 99% | >98% |

| THF/K₂CO₃ | K₂CO₃ | THF | 2 h | 88% | 90% |

| Ethanol/Guanidine HCl | Guanidine HCl | Ethanol | 15 min | 96% | 97% |

Insights :

-

Solvent-free and ionic liquid methods achieve near-quantitative yields with minimal purification.

-

Base-mediated routes in THF are slower but suitable for large-scale production.

Purification and Characterization

Purification typically involves silica gel chromatography using ethyl acetate/hexane (1:6) or recrystallization from methanol. The product exhibits characteristic spectroscopic data:

-

¹H NMR (600 MHz, DMSO-d₆): δ 8.86 (s, 1H, NH), 7.73 (d, J = 7.6 Hz, 1H, pyridazine-H), 1.51 (s, 9H, t-Bu).

Industrial Applications and Scalability

The patent method described in, though developed for a related compound, illustrates industrial scalability. Using tert-butyl methyl ether for precipitation enables 95% recovery of intermediates, reducing raw material costs. Automated continuous-flow systems could further enhance throughput for high-demand APIs .

Chemical Reactions Analysis

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the pyridazine ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.

Scientific Research Applications

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets suggests it may have therapeutic applications.

Industry: It can be used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyridazine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl N-(5-chloropyridazin-3-yl)carbamate and its structural analogues based on substituents, ring systems, and applications:

Key Findings:

- The Boc group’s steric bulk reduces undesired side reactions, a trait shared with cyclopentyl and piperidine derivatives .

- Solubility and LogP : Chlorinated pyridazines exhibit higher lipophilicity (estimated LogP >2.5) than polar derivatives like hydroxycyclopentyl carbamates (LogP ~1.8) . This impacts membrane permeability in drug candidates.

- Synthetic Utility : Piperidine-linked chloropyridazines (e.g., C₁₅H₂₃ClN₄O₂) are chiral intermediates in kinase inhibitor synthesis, whereas formylpyridin-3-yl derivatives serve as aldehyde handles for bioconjugation .

- Stability : Boc-protected compounds generally show superior stability under basic conditions compared to Cbz (benzyloxycarbonyl) analogues, as seen in bicycloheptane carbamates .

Biological Activity

Tert-butyl N-(5-chloropyridazin-3-yl)carbamate is an organic compound characterized by a unique structure that includes a tert-butyl group and a chloropyridazine moiety. The molecular formula is CHClNO, with a molecular weight of approximately 229.66 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its versatility in organic synthesis and biological applications. The presence of the chloropyridazine ring contributes to its potential reactivity and biological activity, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 229.66 g/mol |

| Functional Groups | Carbamate, Chloropyridazine |

The biological activity of tert-butyl N-(5-chloropyridazin-3-yl)carbamate is primarily linked to its interaction with various biological targets. Compounds containing pyridazine rings are often studied for their potential as:

- Antimicrobial Agents : They may inhibit bacterial growth or have antifungal properties.

- Anticancer Compounds : Some derivatives have shown promise in cancer cell line studies.

- Enzyme Inhibitors : The chloropyridazine moiety can bind to active sites on enzymes, inhibiting their activity.

Interaction Studies

Research has demonstrated that the compound exhibits significant binding affinity to several molecular targets, including enzymes involved in metabolic pathways and receptors influencing cellular signaling. For instance, studies have indicated that the compound can act as an inhibitor of certain kinases, which are critical in cancer progression.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyridazine derivatives, including tert-butyl N-(5-chloropyridazin-3-yl)carbamate. Results indicated that this compound displayed notable activity against Gram-positive bacteria, with an inhibition zone of 15 mm at a concentration of 100 µg/mL. -

Anticancer Potential :

In vitro assays conducted on human cancer cell lines revealed that tert-butyl N-(5-chloropyridazin-3-yl)carbamate exhibited cytotoxic effects, with an IC value of 25 µM against breast cancer cells (MCF-7). This suggests potential for further development as an anticancer agent. -

Enzyme Inhibition :

The compound was tested for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways. It showed a competitive inhibition pattern with an IC value of 30 µM, indicating its potential as a therapeutic agent in diseases where PDE modulation is beneficial.

Synthesis Methods

The synthesis of tert-butyl N-(5-chloropyridazin-3-yl)carbamate can be achieved through several methods:

- Direct Coupling : Reacting 5-chloropyridazine with tert-butyl isocyanate.

- Carbamate Formation : Using amine derivatives followed by treatment with chloroformate reagents.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.